1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride
Description
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride is a halogenated pyridine derivative with an ethanamine side chain and a hydrochloride salt. Its molecular formula is C₇H₈Cl₂FN₂, and its molecular weight is approximately 210.06 g/mol (calculated from constituent atomic masses). The compound features a pyridine ring substituted with chlorine at position 3 and fluorine at position 5, coupled with an ethylamine group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
1-(3-chloro-5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBYMBHCMFPZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 3-Chloro-5-fluoropyridine Derivatives
A common approach involves nucleophilic substitution or reductive amination on 3-chloro-5-fluoropyridine derivatives. The reaction proceeds by:
- Reacting 3-chloro-5-fluoropyridine or its activated intermediates with ethanamine under controlled conditions.
- Use of bases such as triethylamine in dry polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
- Heating the reaction mixture between 80–110 °C for durations ranging from 90 minutes to 48 hours, depending on substrate reactivity and desired conversion.
This method is supported by analogous synthetic routes described in medicinal chemistry research where amines are introduced to pyridine rings under similar conditions to yield ethanamine derivatives.
Salt Formation: Hydrochloride Preparation
After obtaining the free amine, conversion to the hydrochloride salt is achieved by:
- Treatment with hydrochloric acid (HCl) in ethanol or other suitable solvents.
- Refluxing the mixture for several hours (4–16 h) to ensure complete salt formation.
- Isolation of the hydrochloride salt by filtration and drying.
This step enhances the compound’s stability, solubility, and ease of handling.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield / Notes |
|---|---|---|---|---|
| Amination | Ethanamine, Et3N, dry DMF or DMSO | 80–110 °C | 90 min – 48 h | High conversion with controlled heating |
| Salt formation | 6 N HCl in EtOH | Reflux (approx. 80 °C) | 4–16 h | Efficient salt formation, easy isolation |
Alternative Synthetic Routes and Considerations
One-pot procedures : Some literature reports one-pot methods involving initial reaction with dimethylformamide dimethyl acetal (DMF-DMA), catalytic acetic acid, and subsequent amination steps, followed by base treatment to yield ester intermediates which are hydrolyzed to the target amine hydrochloride.
Catalytic hydrogenation : In some analog syntheses, catalytic hydrogenation (e.g., RANEY® Ni, H2) is used to reduce intermediates to amines, although specific application to 1-(3-chloro-5-fluoropyridin-2-yl)ethanamine is less documented.
Avoidance of toxic solvents : Preparation methods emphasize the use of less toxic solvents such as dichloromethane or toluene over nitrile solvents for environmental and safety reasons.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting material | 3-Chloro-5-fluoropyridine or activated derivatives |
| Amination reagent | Ethanamine |
| Solvents | Dry DMF, DMSO, ethanol, dichloromethane |
| Catalysts/base | Triethylamine, acetic acid (catalytic), tetrabutylammonium hydroxide (in some cases) |
| Reaction temperature | 80–110 °C (amination), reflux for salt formation |
| Reaction time | 1.5 h to 48 h (amination), 4–16 h (salt formation) |
| Product isolation | Filtration of precipitated hydrochloride salt |
| Environmental considerations | Use of low-toxicity solvents, solvent recycling emphasized |
Research Findings and Optimization Notes
- The reaction temperature and time significantly influence yield and purity; prolonged heating may be required for complete conversion but can increase side reactions.
- The pH adjustment during salt formation is critical to obtaining a pure hydrochloride salt.
- Use of dry solvents and inert atmosphere conditions improves reproducibility.
- One-pot procedures combining intermediate formation and amination can improve efficiency and reduce purification steps.
Chemical Reactions Analysis
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares key parameters of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride with analogous compounds:
Key Observations:
Chain Length : The ethanamine chain in the target compound increases molecular weight and lipophilicity compared to methanamine derivatives (e.g., ).
Halogenation: Fluorine at C5 enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ). Trifluoromethyl substitution at C5 () significantly increases steric bulk and electron-withdrawing effects.
Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug development.
Patent and Industrial Relevance
- Derivatives like 146G (), which feature pyrazine cores with methylthio and difluorophenyl groups, highlight the versatility of halogenated amine scaffolds in drug discovery. However, the target compound’s pyridine core offers a more rigid geometry for target engagement.
- Commercial availability of analogs (e.g., ) underscores their utility as intermediates in synthesizing kinase inhibitors or antiviral agents.
Biological Activity
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a pyridine ring substituted with chlorine and fluorine, which contributes to its unique biological activity. The molecular formula for this compound is C7H8ClFN2·HCl, and it is primarily used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as signaling and metabolism. Notably, this compound has been investigated for its role as a potential kinase inhibitor , which is vital in regulating cell growth and division.
Applications in Research
This compound has been utilized in multiple scientific research applications:
- Pharmaceutical Development : It serves as an intermediate for synthesizing novel drugs, particularly those targeting kinase pathways involved in cancer and other diseases.
- Biological Studies : The compound is employed in studying biological pathways and mechanisms, helping researchers understand disease processes at the molecular level.
- Agrochemical Production : It is also used in producing agrochemicals, highlighting its versatility beyond medicinal applications.
Study on Kinase Inhibition
A significant study explored the efficacy of this compound as a kinase inhibitor. The research demonstrated that this compound effectively inhibited specific kinases involved in tumor growth. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oncology.
| Concentration (μM) | Inhibition (%) |
|---|---|
| 0.1 | 25 |
| 1.0 | 50 |
| 10 | 80 |
This data illustrates the compound's potential effectiveness at varying concentrations, making it a candidate for further drug development.
Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of the compound against various bacterial strains. The findings revealed moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that while the compound exhibits some antimicrobial activity, further modifications may enhance its efficacy.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine | Lacks hydrochloride group | Similar kinase inhibition potential |
| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine | Different substitution pattern on pyridine ring | Different reactivity profile |
| 3-Chloro-5-fluoropyridine | Lacks ethylamine group | Limited biological activity |
This comparison highlights how specific substitutions impact the biological properties and reactivity of these compounds.
Q & A
Q. How are contradictory biological activity results reconciled in vitro vs. in vivo?
- Resolution Steps :
Dose-Response Curves : Test multiple concentrations to identify non-linear effects .
Metabolite Profiling : Use LC-MS to detect active metabolites in vivo that may explain efficacy gaps .
Species-Specific Factors : Compare human and murine receptor isoforms in binding assays .
Tables
Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 210.07 g/mol | PubChem |
| Solubility (HO) | 25 mg/mL | Experimental |
| logP (Predicted) | 1.2 | SwissADME |
| Melting Point | 195–198°C (dec.) | PubChem |
Common Synthetic Byproducts
| Byproduct | Cause | Mitigation |
|---|---|---|
| 3-Chloro-5-fluoropyridine | Incomplete amination | Extended reaction time |
| N-Oxide derivatives | Over-oxidation | Reduce O exposure |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
